DOTA satoreotide, also known as satoreotide tetraxetan, is a synthetic peptide derivative designed for targeting somatostatin receptors, particularly the somatostatin receptor subtype 2. This compound has gained attention in the field of nuclear medicine, especially for its application in imaging and treating neuroendocrine tumors. The compound's design allows it to be radiolabeled with isotopes such as gallium-68 and lutetium-177, facilitating both diagnostic imaging and therapeutic applications.
DOTA satoreotide is classified as a somatostatin receptor antagonist. Somatostatin is a peptide hormone that inhibits the release of several other hormones and is involved in regulating the endocrine system. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) moiety allows for chelation of metal ions, which is crucial for its use in radiopharmaceuticals. The compound is primarily sourced from synthetic processes involving peptide chemistry and radiolabeling techniques.
The synthesis of DOTA satoreotide involves several key steps:
DOTA satoreotide features a complex structure that includes:
The molecular formula of DOTA satoreotide is C_{47}H_{64}N_{12}O_{10}S, with a molecular weight of approximately 1000 g/mol. This structure enables effective binding to somatostatin receptors while allowing for the attachment of radioactive isotopes for imaging and therapeutic purposes .
The primary chemical reactions involved in the synthesis of DOTA satoreotide include:
DOTA satoreotide acts primarily as an antagonist at somatostatin receptor subtype 2. Upon administration, it binds to these receptors on neuroendocrine tumor cells, inhibiting their activity. This mechanism is beneficial for both imaging (via positron emission tomography) and therapeutic applications (using beta-emitting isotopes like lutetium-177). The binding affinity for somatostatin receptors allows for targeted delivery of radiation directly to tumor sites, minimizing exposure to surrounding healthy tissues .
DOTA satoreotide exhibits several notable physical and chemical properties:
DOTA satoreotide has significant applications in both diagnostic imaging and therapy:
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is an octadentate macrocyclic chelator essential for radiopharmaceutical applications. Its four acetate groups and four nitrogen atoms form a preorganized cavity that coordinates trivalent radiometals (e.g., Lu³⁺, Ac³⁺, Ga³⁺) with exceptional thermodynamic stability (log K = 25.3 for Lu³⁺) and kinetic inertness. This stability prevents metal dissociation in vivo, minimizing off-target radiation exposure [3] [8].
For satoreotide conjugation, DOTA’s carboxylic acid group is activated for amide bond formation with peptide amines. Radiolabeling efficiency depends critically on reaction parameters:
Table 1: Radiolabeling Efficiency of DOTA-Satoreotide with Therapeutic Isotopes
Radiometal | Half-life | Decay Mode | Labeling Yield (%) | Optimal Conditions |
---|---|---|---|---|
¹⁷⁷Lu | 6.65 d | β⁻ | >98% | 95°C, pH 4.5, 30 min |
²²⁵Ac | 9.92 d | α | 95% | 80°C, pH 5.0, 45 min |
¹⁶¹Tb | 6.89 d | β⁻ | >95% | 90°C, pH 4.5, 30 min |
Satoreotide (SSO110/JR11) is a somatostatin receptor subtype 2 (SSTR2) antagonist peptide with the sequence:
Phe(4-Cl)‑c[dCys‑Aph(Hor)‑dAph(Cbm)‑Lys‑Thr‑Cys]‑dTyr‑NH₂
Site-specific DOTA conjugation occurs via ε‑amine of the Lys⁵ residue or N-terminal Phe¹. Two dominant strategies are employed:
Pre-complexation Conjugation: DOTA-tris(tBu ester) is coupled to satoreotide via solid-phase peptide synthesis (SPPS), followed by deprotection and radiolabeling. This method ensures uniform conjugate formation but requires rigorous purification [4] [9].
Post-complexation Conjugation: Satoreotide is first synthesized, then reacted with DOTA-maleimide or DOTA-NHS esters in solution. Though simpler, this approach risks racemization and requires HPLC purification to remove unreacted chelator [6] [10].
Antagonist peptides like satoreotide exhibit 10-fold higher tumor uptake than agonists (e.g., DOTA-TATE) due to binding multiple SSTR2 conformations without internalization. This enhances radiation delivery to tumors [1] [9].
The geometry of DOTA’s macrocycle directly impacts radiometal coordination kinetics and stability. Key optimizations for satoreotide conjugates include:
Table 2: Impact of Structural Modifications on SSTR2 Affinity
Conjugate | KD (nM) | logD₇.₄ | Tumor Uptake (%ID/g) |
---|---|---|---|
[¹⁷⁷Lu]Lu-DOTA-satoreotide | 0.09 ± 0.02 | -2.3 ± 0.1 | 2.32 (1 h pi) |
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | 0.15 ± 0.01 | -2.5 ± 0.1 | 1.98 (1 h pi) |
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | -2.6 ± 0.1 | 2.15 (1 h pi) |
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the gold standard for DOTA-satoreotide production:
Crude DOTA-satoreotide requires rigorous purification to ensure radiopharmaceutical quality:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5